Boc-Asp(OBzl)-OSu

Catalog No.
S764642
CAS No.
13798-75-9
M.F
C20H24N2O8
M. Wt
420.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Asp(OBzl)-OSu

CAS Number

13798-75-9

Product Name

Boc-Asp(OBzl)-OSu

IUPAC Name

4-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate

Molecular Formula

C20H24N2O8

Molecular Weight

420.4 g/mol

InChI

InChI=1S/C20H24N2O8/c1-20(2,3)29-19(27)21-14(18(26)30-22-15(23)9-10-16(22)24)11-17(25)28-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,27)

InChI Key

KEULITJLZYZYPU-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

Synonyms

Boc-Asp(OBzl)-OSu;13798-75-9;(S)-4-Benzyl1-(2,5-dioxopyrrolidin-1-yl)2-((tert-butoxycarbonyl)amino)succinate;Boc-L-asparticacid4-benzyl1-(hydro-xysuccinimide)ester;Boc-L-asparticacid4-benzyl1-(hydroxysuccinimide)ester;AmbotzBAA5470;PubChem20974;15069_ALDRICH;15069_FLUKA;MolPort-003-926-627;CB-326;ZINC71788004;AKOS016014414;AK129314;KB-48319;ST24036179;X5802;K-4460;Boc-L-asparticacida-N-hydroxysuccinimideester;N-(tert-Butoxycarbonyl)-L-asparticacid1-succinimidyl4-benzylester;L-Asparticacid,N-[(1,1-dimethylethoxy)carbonyl]-,1-(2,5-dioxo-1-pyrrolidinyl)4-(phenylmethyl)ester

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

Peptide Chain Elongation:

  • Boc-Asp(OBzl)-OSu functions as a protected amino acid building block. The "Boc" group (tert-butyloxycarbonyl) safeguards the N-terminus of the aspartic acid residue, while the "OBzl" group (benzyl ester) shields the side chain's carboxylic acid.
  • The succinimide ester (OSu) moiety acts as a highly reactive group, enabling formation of an amide bond with the free amino group of another peptide or amino acid. This facilitates the sequential addition of amino acids to create the desired peptide chain.

Solid-Phase Peptide Synthesis (SPPS):

  • Boc-Asp(OBzl)-OSu is extensively employed in SPPS, a widely used technique for automated peptide synthesis. The peptide is constructed on a solid support, with each amino acid residue incorporated one by one.
  • Boc-Asp(OBzl)-OSu's reactive nature allows for efficient coupling to the growing peptide chain on the solid support. The benzyl ester group offers temporary protection for the aspartic acid side chain, preventing unwanted side reactions during chain elongation.

Advantages of Boc-Asp(OBzl)-OSu:

  • Compared to other aspartic acid derivatives, Boc-Asp(OBzl)-OSu exhibits superior stability and coupling efficiency in SPPS.
  • The benzyl ester group can be selectively cleaved under mild conditions, leaving the aspartic acid side chain intact. This enables further manipulation of the peptide if required.

Research Applications:

  • Boc-Asp(OBzl)-OSu is a vital tool for synthesizing a vast array of peptides, including those with therapeutic potential, diagnostic agents, and research probes.
  • Scientists utilize it to study protein-protein interactions, enzyme function, and develop novel drugs.

Boc-Asp(OBzl)-OSu, scientifically known as N-tert-butoxycarbonyl-L-aspartic acid 1-benzyl ester N-hydroxysuccinimide ester, is a versatile compound widely utilized in peptide synthesis. It serves as a protecting group for the amino group in aspartic acid, which is crucial for forming peptide bonds without triggering unwanted side reactions. This compound is particularly valuable in synthesizing complex peptides and proteins due to its stability and reactivity, making it essential for various biochemical applications .

  • Substitution Reactions: The succinimide ester group is highly reactive, allowing it to be substituted by nucleophiles such as amines. This reaction leads to the formation of peptide bonds, facilitating peptide synthesis.
  • Hydrolysis: In the presence of water, Boc-Asp(OBzl)-OSu can hydrolyze, resulting in the release of the benzyl ester and formation of free aspartic acid.
  • Esterification: The compound can undergo esterification reactions, which are essential for synthesizing derivatives of aspartic acid.

Boc-Asp(OBzl)-OSu plays a significant role in peptide synthesis. It acts as a protecting group for aspartic acid residues during solid-phase peptide synthesis. This protection is crucial for preventing side reactions that could compromise the integrity of the peptide chain. The compound's solubility in solvents like dimethylformamide enhances its utility in various biochemical pathways, particularly those involving peptide bond formation .

Target of Action

The primary target of action for Boc-Asp(OBzl)-OSu is the amino group of aspartic acid during peptide synthesis.

Mode of Action

By protecting the amino group, Boc-Asp(OBzl)-OSu allows for selective reactions at other functional groups, facilitating the assembly of complex peptides.

Pharmacokinetics

The compound's solubility and stability are influenced by environmental conditions. For optimal performance, it should be stored below 30°C.

The synthesis of Boc-Asp(OBzl)-OSu typically involves two main steps:

  • Esterification: Aspartic acid is reacted with benzyl alcohol in the presence of a catalyst to form N-tert-butoxycarbonyl-L-aspartic acid 1-benzyl ester (Boc-Asp(OBzl)).
  • Activation: Boc-Asp(OBzl) is then reacted with N-hydroxysuccinimide and a coupling reagent such as dicyclohexylcarbodiimide to produce Boc-Asp(OBzl)-OSu .

In industrial settings, these steps are scaled up using large reactors and purification techniques like crystallization and chromatography to ensure high purity.

Boc-Asp(OBzl)-OSu is primarily used in:

  • Peptide Synthesis: It facilitates the formation of peptide bonds while protecting sensitive functional groups.
  • Bioconjugation: The compound can be employed in conjugating peptides to other biomolecules for therapeutic applications.
  • Research: It serves as an important reagent in proteomics and other biochemical studies where precise peptide synthesis is required .

Studies have demonstrated that Boc-Asp(OBzl)-OSu can effectively interact with various nucleophiles during peptide bond formation. Its reactivity profile allows researchers to explore different coupling strategies and optimize conditions for synthesizing specific peptides. The compound's behavior under different conditions has been extensively documented, highlighting its versatility in synthetic chemistry .

Similar Compounds

Several compounds share structural or functional similarities with Boc-Asp(OBzl)-OSu. Here are some notable examples:

Compound NameStructure/Functionality
N-tert-butoxycarbonyl-L-aspartic acidA precursor that lacks the succinimide ester functionality.
N-hydroxysuccinimideCommonly used for activating carboxylic acids in peptide synthesis.
Fmoc-L-aspartic acidAnother protecting group used in solid-phase peptide synthesis.

Boc-Asp(OBzl)-OSu stands out due to its combination of stability and reactivity, making it particularly useful for complex peptide synthesis where controlling side reactions is critical .

Boc-Asp(OBzl)-OSu, systematically named 4-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(tert-butoxycarbonyl)amino]succinate, is a protected aspartic acid derivative. Its molecular formula is C₂₀H₂₄N₂O₈, with a molecular weight of 420.41 g/mol . The compound is identified by the CAS registry number 13798-75-9 and is alternatively termed Boc-L-aspartic acid 4-benzyl 1-(hydroxysuccinimide) ester .

Key Identifiers:

PropertyValue
IUPAC Name4-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(tert-butoxycarbonyl)amino]succinate
Molecular FormulaC₂₀H₂₄N₂O₈
Molecular Weight420.41 g/mol
CAS Number13798-75-9
SMILESCC(C)(C)OC(=O)NC@@HC(=O)ON2C(=O)CCC2=O
InChI KeyKEULITJLZYZYPU-AWEZNQCLSA-N

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (DMSO-d₆): Peaks at δ 1.4 ppm (tert-butyl group, Boc), δ 3.2–3.5 ppm (aspartyl β-protons), δ 5.1 ppm (benzyl CH₂), and δ 7.3–7.4 ppm (aromatic protons) .
  • ¹³C NMR: Signals at δ 28.2 ppm (Boc methyl groups), δ 66.5 ppm (benzyl CH₂), and δ 170–175 ppm (carbonyl groups) .

Infrared Spectroscopy (IR):

  • Strong absorption bands at 1740 cm⁻¹ (ester C=O), 1690 cm⁻¹ (succinimide C=O), and 1520 cm⁻¹ (amide N–H bend) .

X-ray Crystallography:Limited data exist, but the crystal structure is inferred to adopt a planar succinimide ring and staggered conformation for the benzyl ester group, stabilized by intramolecular hydrogen bonding .

Systematic Nomenclature

The chemical compound Boc-Asp(OBzl)-OSu possesses a complex systematic nomenclature that reflects its intricate molecular structure and functional group composition [1]. According to International Union of Pure and Applied Chemistry nomenclature principles, the complete systematic name is 4-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate [1] . This systematic designation provides a comprehensive description of the molecular architecture, indicating the specific positioning of functional groups and substituents throughout the carbon backbone [14].

The nomenclature follows established organic chemistry naming conventions where functional groups are prioritized according to their chemical precedence [14] [17]. The compound's name systematically describes the presence of multiple ester linkages, the tert-butoxycarbonyl protecting group, the benzyl ester moiety, and the N-hydroxysuccinimide active ester functionality [1] [11]. This systematic approach ensures unambiguous identification of the chemical structure and facilitates clear communication within the scientific community [18] [20].

Common Names and Synonyms

The compound is more commonly referred to by several abbreviated names that are widely recognized in peptide synthesis literature [1] [2]. The most frequently used designation is Boc-L-aspartic acid 4-benzyl 1-(hydroxysuccinimide) ester, which concisely describes the key structural elements [1] [2]. Alternative common names include N-tert-butoxycarbonyl-L-aspartic acid 1-benzyl ester N-hydroxysuccinimide ester and Boc-L-aspartic acid β-benzyl ester α-N-hydroxysuccinimide ester [4].

These common names reflect the widespread use of abbreviated nomenclature in peptide chemistry, where protecting group strategies are fundamental to synthetic methodologies [7] [11]. The nomenclature emphasizes the compound's role as a protected amino acid derivative specifically designed for peptide coupling reactions [15] [23]. The various synonyms demonstrate the compound's established position within the peptide synthesis reagent classification system [15] [23].

Registry and Database Classification

The compound is registered in major chemical databases with the Chemical Abstracts Service Registry Number 13798-75-9 [1] [18]. This unique identifier serves as the compound's chemical fingerprint within the Chemical Abstracts Service registry system, which contains over 219 million organic substances [18] [19]. The registration ensures standardized identification across scientific literature and commercial databases [18] [20].

The compound is also catalogued with additional database identifiers including the Beilstein/REAXYS Number 3636009 and MDL Number MFCD00037912 [1] [4]. These multiple registry entries facilitate cross-referencing between different chemical information systems and ensure comprehensive database coverage [19] [24]. The compound appears in specialized peptide synthesis reagent databases where it is classified among amino acid derivatives used in solid-phase peptide synthesis applications [15] [23].

Structural Classification

From a structural chemistry perspective, the compound belongs to the broader classification of amino acid derivatives within organic chemistry taxonomy [13] [26]. Specifically, it represents a multiply-protected aspartic acid derivative where the amino group is protected with a tert-butoxycarbonyl group, the side-chain carboxyl is protected as a benzyl ester, and the alpha-carboxyl is activated as an N-hydroxysuccinimide ester [1] [11].

The compound's structural features place it within several overlapping classification categories [26] [27]. As an amino acid derivative, it belongs to the class of compounds containing both amino and carboxyl functionalities [13] [29]. The presence of ester linkages classifies it among organic acid derivatives, while the N-hydroxysuccinimide moiety categorizes it as an active ester reagent [21] [25]. The tert-butoxycarbonyl protecting group places it within the carbamate family of nitrogen-protecting groups [11] [15].

Functional Group Classification

The molecular structure contains multiple distinct functional groups that determine its chemical behavior and reactivity patterns [29] [30]. The compound incorporates a carbamate functionality through the tert-butoxycarbonyl protecting group, which provides acid-labile protection for the amino group [11] [15]. The benzyl ester represents an aryl-substituted ester that serves as a base-stable, acid-labile protecting group for the aspartic acid side chain [22].

The N-hydroxysuccinimide ester constitutes the primary reactive center of the molecule, functioning as an activated carboxyl derivative for nucleophilic substitution reactions [21] [25]. This functional group classification places the compound among active ester coupling reagents used extensively in peptide bond formation [8] [23]. The combination of these functional groups creates a polyfunctional molecule designed for selective reactivity in peptide synthesis applications [15] [39].

Chemical Properties and Physical Characteristics

PropertyValueReference
Molecular FormulaC₂₀H₂₄N₂O₈ [1]
Molecular Weight420.41 g/mol [1]
Melting Point98-102 °C [1]
Optical Activity[α]₂₀/D −31±1°, c = 0.6% in DMF [1]
AppearanceWhite to off-white solid [1]
Purity≥98.0% (C/N) [1]
Storage Temperature−20°C [1]
Storage Classification11 - Combustible Solids [1]

The compound exhibits characteristic physical properties consistent with its classification as a protected amino acid derivative [1] [35]. The melting point range of 98-102 degrees Celsius indicates a well-defined crystalline structure typical of purified organic compounds [1]. The optical activity measurement confirms the presence of a chiral center, consistent with the L-aspartic acid stereochemistry [1] [2].

Spectroscopic Identification

The compound's structural identity is confirmed through multiple spectroscopic identifiers that serve as molecular fingerprints [1] . The SMILES notation CC(C)(C)OC(=O)NC@@HC(=O)ON2C(=O)CCC2=O provides a linear representation of the molecular connectivity [1]. The InChI identifier InChI=1S/C20H24N2O8/c1-20(2,3)29-19(27)21-14(18(26)30-22-15(23)9-10-16(22)24)11-17(25)28-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,27)/t14-/m0/s1 offers a standardized structural description [1] .

The InChI Key KEULITJLZYZYPU-AWEZNQCLSA-N serves as a shortened hash representation of the complete structural information [1] . These spectroscopic identifiers enable unambiguous structural verification and facilitate database searches across multiple chemical information systems [19] [24]. The stereochemical information encoded within these identifiers confirms the L-configuration of the aspartic acid residue [1] [2].

Classification within Peptide Synthesis Reagents

Within the specialized field of peptide synthesis, the compound occupies a specific niche as a Boc-protected amino acid building block [7] [15]. It belongs to the category of activated amino acid derivatives designed for solid-phase peptide synthesis methodologies [15] [39]. The compound represents a third-generation peptide coupling reagent that incorporates both protecting group strategies and activation chemistry in a single molecule [15].

XLogP3

1.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

420.15326573 g/mol

Monoisotopic Mass

420.15326573 g/mol

Heavy Atom Count

30

Dates

Modify: 2023-08-15

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